(1S,3S,5R,6R)-3-Phenylmethoxybicyclo[3.2.0]heptan-6-amine;hydrochloride
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Overview
Description
(1S,3S,5R,6R)-3-Phenylmethoxybicyclo[320]heptan-6-amine;hydrochloride is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S,5R,6R)-3-Phenylmethoxybicyclo[3.2.0]heptan-6-amine;hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, introduction of the phenylmethoxy group, and amination. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
(1S,3S,5R,6R)-3-Phenylmethoxybicyclo[3.2.0]heptan-6-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(1S,3S,5R,6R)-3-Phenylmethoxybicyclo[3.2.0]heptan-6-amine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,3S,5R,6R)-3-Phenylmethoxybicyclo[3.2.0]heptan-6-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(1S,3S,5R,6R)-3-Phenylmethoxybicyclo[3.2.0]heptan-6-amine;hydrochloride is unique due to its bicyclic structure and specific stereochemistry, which confer distinct chemical and biological properties compared to similar compounds. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Properties
IUPAC Name |
(1S,3S,5R,6R)-3-phenylmethoxybicyclo[3.2.0]heptan-6-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO.ClH/c15-14-7-11-6-12(8-13(11)14)16-9-10-4-2-1-3-5-10;/h1-5,11-14H,6-9,15H2;1H/t11-,12+,13-,14-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCRKZJBDVQWMN-TWPGKBSFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C2CC1OCC3=CC=CC=C3)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C[C@H]([C@@H]2C[C@H]1OCC3=CC=CC=C3)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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